molecular formula C12H9BrO2S B8488102 (3-Bromothien-2-yl) (4-methoxyphenyl)methanone

(3-Bromothien-2-yl) (4-methoxyphenyl)methanone

Cat. No. B8488102
M. Wt: 297.17 g/mol
InChI Key: QUDFFHNJWZBTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromothien-2-yl) (4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C12H9BrO2S and its molecular weight is 297.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Bromothien-2-yl) (4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromothien-2-yl) (4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Bromothien-2-yl) (4-methoxyphenyl)methanone

Molecular Formula

C12H9BrO2S

Molecular Weight

297.17 g/mol

IUPAC Name

(3-bromothiophen-2-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C12H9BrO2S/c1-15-9-4-2-8(3-5-9)11(14)12-10(13)6-7-16-12/h2-7H,1H3

InChI Key

QUDFFHNJWZBTOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C=CS2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of phenyllithium (67 ml, 1.65M in ether/benzene) was added dropwise to a solution of 16.3 g of 3-bromothiophene in 100 ml of dry ether at room temperature under nitrogen. After the addition, the solution was stirred overnight under nitrogen. The resultant solution was then added dropwise to a solution of p-methoxybenzoyl chloride (20.5 g) in 80 ml of tetrahydrofuran at -70° C. over two hours and stirring was further continued for two hours at the same temperature. The reaction was then quenched with water, the organics were extracted into ether, and the ether phase was washed with 10% aqueous sodium hydroxide solution and water and dried over anhydrous magnesium sulfate. Upon evaporation of the solvent, oily liquid was obtained which was chromatographed by high performance liquid chromatography with 5% ethyl acetate/hexane used as an eluent. Appropriate fractions were combined and evaporated to give crystals which were recrystallized from ether/hexane (yield 11.9 g).
Quantity
67 mL
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Treat a stirred, chilled (0° C.) solution of 3-bromothiophene (20 g, 0.123 mol) and dichloromethane (150 mL) with titanium tetrachloride in dichloromethane (184 mL, 1.0M) at such a rate as to maintain the temperature below 5° C. Add dropwise a solution of 4-methoxybenzoyl chloride (20.9 g, 0.123 mol) and dichloromethane (75 mL) at such a rate as to maintain the temperature below 5° C. Stir one hour at 0–5° C., then quench the reaction by addition of ice (100 mL) and 6N hydrochloric acid at such a rate that the internal temperature remains at or below 10° C. Add more water (100 mL), separate the organic phase, wash with water, dry (Na2SO4), filter and evaporate to an oil which solidifies. Recrystallize the solid from ether to afford the title compound as off-white crystals (19.7 g, 54%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
184 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
54%

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